3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate
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Overview
Description
4-amino-5-chloro-2-methoxybenzoic acid 3-(1-piperidinyl)propyl ester is a methoxybenzoic acid.
Scientific Research Applications
Serotonin 4 Receptor Agonists and Antagonists
3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate has been investigated for its role as a potent agonist and antagonist for 5-HT4 receptors. In studies, various derivatives of this compound have shown significant affinity for 5-HT4 receptors, suggesting a potential application in modifying serotonin levels. These compounds have been found to act as partial agonists, with effects observed in the guinea pig ileum and rat esophagus muscle (Yang et al., 1997).
Antimicrobial Activity
Some derivatives of 3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate have been synthesized and evaluated for antimicrobial activity. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential use in antimicrobial applications (Patel, Agravat & Shaikh, 2011).
Gastrointestinal Motility Enhancement
Several benzamide derivatives of this compound, with modifications on the piperidine ring, have shown the ability to enhance gastrointestinal motility. This suggests potential applications in developing drugs to treat gastrointestinal disorders, where enhanced motility can be beneficial (Sonda et al., 2004).
Inhibitor for Aurora Kinase
Compounds related to 3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate have been explored as inhibitors of Aurora A kinase. This enzyme is crucial in cell division, and its inhibition is a potential strategy for cancer treatment (ヘンリー,ジェームズ, 2006).
Crystal Structure Analysis
The compound has been used in crystal structure studies. Understanding its crystal structure is crucial in drug design and molecular modeling, especially in developing anti-HIV drugs (Thimmegowda et al., 2009).
properties
Product Name |
3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate |
---|---|
Molecular Formula |
C16H23ClN2O3 |
Molecular Weight |
326.82 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C16H23ClN2O3/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19/h10-11H,2-9,18H2,1H3 |
InChI Key |
RLSGBCUXLRMTPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N |
synonyms |
3-(piperidine-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride RS 23597-190 RS-23597-190 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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